molecular formula C27H20N2O4S B2601930 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile CAS No. 477296-29-0

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile

Cat. No.: B2601930
CAS No.: 477296-29-0
M. Wt: 468.53
InChI Key: XZEKGTHSBKTGEN-NHDPSOOVSA-N
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Description

(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a benzodioxol-substituted thiazole core and a methoxy-benzyloxy phenyl group. Its Z-configuration is critical for structural stability and biological interactions. The compound is synthesized via condensation reactions involving substituted thiazoles and acrylonitrile precursors, often employing dimethylformamide (DMF) or acetic acid as solvents and catalysts like sodium acetate .

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-30-25-12-19(7-9-23(25)31-15-18-5-3-2-4-6-18)11-21(14-28)27-29-22(16-34-27)20-8-10-24-26(13-20)33-17-32-24/h2-13,16H,15,17H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEKGTHSBKTGEN-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using a benzo[d][1,3]dioxole-containing reagent.

    Formation of the Acrylonitrile Group: The acrylonitrile group is typically introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiazole ring is particularly significant due to its known bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism by which (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound is part of a broader class of acrylonitrile derivatives with modifications on the thiazole ring and phenyl groups. Key analogs include:

Compound Name Substituents on Thiazole Substituents on Phenyl Group Key Structural Differences Reference
(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile Benzo[d][1,3]dioxol-5-yl 4-Benzyloxy-3-methoxy High lipophilicity, Z-configuration
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (Compound 27) None 4-Nitro Electron-withdrawing nitro group
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl 3-Hydroxy-4-methoxy Fluorine substitution, hydroxyl group
2-(Benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile Benzothiazol-2-yl Varied (e.g., chloro, methoxy) Benzothiazole core instead of thiazole

Key Observations :

  • Electron-Donating vs.
  • Fluorine Substitution : The 4-fluorophenyl analog () exhibits increased metabolic stability due to fluorine’s electronegativity, though it lacks the benzodioxol moiety .
  • Core Heterocycle : Replacement of thiazole with benzothiazole () alters planarity and π-stacking capacity, affecting solubility and bioactivity .

Comparison :

  • Yields : Fluorophenyl derivatives () often achieve lower yields (~65%) due to steric hindrance from fluorine .
  • Solvent Systems : DMF-acetic acid mixtures () optimize crystallinity, while pyridine () is preferred for cycloaddition reactions .

Key Research Findings

  • Neurogenic Potential: Diphenyl acrylonitriles (e.g., ’s Compound 28) enhance hippocampal neurogenesis in rats, suggesting the target compound may share this activity due to structural homology .
  • Anticancer Activity : Fluorophenyl analogs () inhibit cancer cell proliferation via thiazole-mediated kinase inhibition, though the benzodioxol group’s role remains unexplored .
  • Metabolic Stability : Benzothiazole derivatives () exhibit longer half-lives in vivo compared to thiazole-based compounds, likely due to reduced CYP450 metabolism .

Biological Activity

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H12N2O3S
  • Molecular Weight : 348.38 g/mol
  • CAS Number : 372977-69-0

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of benzothiazole derivatives, showing that certain substitutions enhance cytotoxicity against various cancer cell lines. Notably, compounds with a nitro group on the thiazole ring demonstrated heightened activity against pancreatic cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1DAN-G (Pancreatic)5.6Induction of apoptosis
Compound 2MCF-7 (Breast)8.4Inhibition of cell proliferation
Compound 3HeLa (Cervical)7.2Cell cycle arrest

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models simulating neurodegenerative diseases like Parkinson's. A related study investigated the inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. The compound exhibited competitive inhibition with an IC50 value comparable to established MAO-B inhibitors .

Table 2: MAO-B Inhibition Activity

CompoundIC50 (µM)Type of Inhibition
This compound0.062Competitive
Safinamide0.057Reversible
Rasagiline0.095Irreversible

Case Studies

  • Study on Anticancer Properties :
    • In vitro studies demonstrated that the compound significantly inhibited the growth of pancreatic cancer cells through apoptosis induction mechanisms.
    • The presence of the benzo[d][1,3]dioxole moiety was crucial for enhancing cytotoxicity.
  • Neuroprotective Study :
    • A model using neuronal cells exposed to neurotoxic agents showed that treatment with the compound resulted in reduced cell death and preserved mitochondrial function.
    • The study concluded that the compound’s ability to inhibit MAO-B contributed to its neuroprotective effects.

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile?

Answer:
The synthesis typically involves a multi-step condensation approach:

Thiazole Core Formation : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux to form the thiazolidinone intermediate .

Aldehyde Condensation : Introduce the benzodioxol-5-yl and benzyloxy-methoxyphenyl groups via Knoevenagel condensation. For Z-selectivity, use a base (e.g., NaOH) and aromatic aldehydes in ethanol under controlled reflux (2–4 hours) .

Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding (C–H⋯O/N interactions) during crystallization, as confirmed by X-ray diffraction .

Basic: How is the Z-configuration of the acrylonitrile moiety experimentally confirmed?

Answer:
The Z-geometry is validated via:

  • Single-Crystal X-ray Diffraction (SCXRD) : Direct visualization of the spatial arrangement, showing dihedral angles between the thiazole and methoxyphenyl groups (e.g., ~15° in analogous compounds) .
  • Nuclear Overhauser Effect (NOE) NMR : Correlations between the acrylonitrile proton and adjacent aromatic protons confirm proximity consistent with Z-stereochemistry .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

  • FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and benzodioxole (C–O–C asymmetric stretch ~1250 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assigns protons and carbons in the benzyloxy (δ 4.9–5.1 ppm for –OCH₂Ph) and methoxy (δ 3.8–3.9 ppm) groups .
  • DFT Calculations : Predict vibrational frequencies and optimize geometry, aligning with experimental SCXRD data .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally related compounds?

Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

  • Comparative Bioassays : Test the compound alongside analogs (e.g., dichlorophenyl or benzylidene derivatives) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Structure-Activity Relationship (SAR) Analysis : Correlate electronic (HOMO-LUMO) or steric parameters (molecular volume) with activity trends using DFT .
  • Dose-Response Curves : Quantify IC₅₀ values across multiple cell lines to distinguish intrinsic activity from cytotoxicity .

Advanced: What computational modeling approaches are suitable for studying reaction mechanisms or binding interactions?

Answer:

  • Density Functional Theory (DFT) : Models transition states for key steps (e.g., Knoevenagel condensation), predicting activation energies and regioselectivity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with kinase targets) to identify critical hydrogen bonds or π-π stacking interactions .
  • Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets, prioritizing residues within 4 Å of the acrylonitrile group .

Advanced: How can experimental design (DoE) optimize reaction conditions for scale-up?

Answer:
Apply Box-Behnken or Central Composite Design to assess variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. ethanol), and base concentration (0.1–0.3 M).
  • Responses : Yield, purity (HPLC), and Z/E ratio.
  • Statistical Modeling : Use ANOVA to identify significant interactions (e.g., temperature × solvent) and derive optimal conditions .

Advanced: What strategies address low yields in the final condensation step?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance electrophilicity of the aldehyde .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) while maintaining Z-selectivity via controlled dielectric heating .
  • Solvent Engineering : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, or switch to ionic liquids for improved solubility .

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